Cas no 34136-59-9 (2-Ethylbenzonitrile)

2-Ethylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 2-ethyl-
- 2-Ethylbenzonitrile
- SY185053
- CS-0172218
- BS-22901
- SCHEMBL106062
- 2-Ethylbenzonitrile #
- A822091
- o-Ethylbenzonitrile
- DTXSID20955669
- J-019462
- 34136-59-9
- ethylcyanobenzene
- 2-Ethylbenzonitrile, 98%
- EN300-70518
- FT-0639161
- MFCD00045597
- Z979777106
- AKOS009156939
- DB-021044
-
- MDL: MFCD00045597
- インチ: InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3
- InChIKey: UZDXATQPJOOHQJ-UHFFFAOYSA-N
- SMILES: CCC1=CC=CC=C1C#N
計算された属性
- 精确分子量: 131.07300
- 同位素质量: 131.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 23.8A^2
- Surface Charge: 0
じっけんとくせい
- Color/Form: えきたい
- 密度みつど: 0.974 g/mL at 25 °C(lit.)
- ゆうかいてん: 51.75°C (estimate)
- Boiling Point: 94-95 °C/12 mmHg(lit.)
- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >
- Refractive Index: n20/D 1.523(lit.)
- PSA: 23.79000
- LogP: 2.12068
- Solubility: 未確定
2-Ethylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242858-1g |
2-Ethylbenzonitrile |
34136-59-9 | 98% | 1g |
¥232.00 | 2024-05-18 | |
abcr | AB150723-25 g |
2-Ethylbenzonitrile, 99%; . |
34136-59-9 | 99% | 25g |
€770.70 | 2023-05-09 | |
Enamine | EN300-70518-1.0g |
2-ethylbenzonitrile |
34136-59-9 | 95% | 1g |
$70.0 | 2023-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242858-100mg |
2-Ethylbenzonitrile |
34136-59-9 | 98% | 100mg |
¥106.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242858-5g |
2-Ethylbenzonitrile |
34136-59-9 | 98% | 5g |
¥658.00 | 2024-05-18 | |
Apollo Scientific | OR939688-1g |
2-Ethylbenzonitrile |
34136-59-9 | 99% | 1g |
£24.00 | 2025-03-21 | |
TRC | E937810-50mg |
2-Ethylbenzonitrile |
34136-59-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
abcr | AB150723-5 g |
2-Ethylbenzonitrile, 99%; . |
34136-59-9 | 99% | 5g |
€236.90 | 2023-05-09 | |
Fluorochem | 139200-5g |
2-Ethylbenzonitrile |
34136-59-9 | 97% | 5g |
£117.00 | 2022-02-28 | |
Fluorochem | 139200-25g |
2-Ethylbenzonitrile |
34136-59-9 | 97% | 25g |
£428.00 | 2022-02-28 |
2-Ethylbenzonitrile 関連文献
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1. 406. The Hofmann degradation of 1 : 2 : 3 : 4-tetrahydro-1 : 2-dimethylisoquiolineG. Childs,E. J. Forbes J. Chem. Soc. 1959 2024
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2. Synthesis and conformation of substituted isothiochromans and derivatives. X-Ray analysis of cis-1,4-dimethylisothiochroman 2,2-dioxide, an S-heterocycle with preferred boat conformationD. A. Pulman,D. A. Whiting J. Chem. Soc. Perkin Trans. 1 1973 410
-
4. 406. The Hofmann degradation of 1 : 2 : 3 : 4-tetrahydro-1 : 2-dimethylisoquiolineG. Childs,E. J. Forbes J. Chem. Soc. 1959 2024
-
5. Light-induced ethylation of dicyanobenzenes with triethylamineKazuo Tsujimoto,Kentaro Miyake,Mamoru Ohashi J. Chem. Soc. Chem. Commun. 1976 386
-
D. A. Pulman,D. A. Whiting J. Chem. Soc. D 1971 831
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7. Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part II. The gas phase pyrolysis of tetralin and some related hetereocyclesA. G. Loudon,Allan Maccoll,S. K. Wong J. Chem. Soc. B 1970 1733
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Pradip Ghosh,Axel Jacobi von Wangelin Org. Chem. Front. 2020 7 960
2-Ethylbenzonitrileに関する追加情報
Exploring the Properties and Applications of 2-Ethylbenzonitrile (CAS No 34136-59-9)
2-Ethylbenzonitrile (CAS No: 34136-59-9) is a chemical compound that has garnered significant attention in various fields due to its unique properties and versatile applications. This compound, also known as ethylbenzonitrile, belongs to the family of nitriles and is characterized by its benzene ring structure with an ethyl group and a nitrile functional group. The combination of these groups imparts distinctive chemical and physical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2-Ethylbenzonitrile involves several methods, including the cyanation of aromatic compounds. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium catalysts for the cyanation of aryl halides, achieving high yields and excellent regioselectivity. These developments highlight the importance of 2-Ethylbenzonitrile as a key intermediate in organic synthesis.
One of the most notable applications of 2-Ethylbenzonitrile is in the pharmaceutical industry. Its nitrile group can be readily converted into other functional groups, such as amides or amines, which are essential components in drug design. Recent studies have demonstrated its potential as a building block for bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. For example, derivatives of 2-Ethylbenzonitrile have shown promising results in inhibiting enzyme activities associated with Alzheimer's disease.
In addition to pharmaceuticals, 2-Ethylbenzonitrile finds applications in agrochemicals and materials science. Its ability to form stable bonds with other molecules makes it a valuable component in the development of pesticides and herbicides. Furthermore, researchers have investigated its role in polymer synthesis, where it can serve as a monomer or crosslinking agent, enhancing the mechanical properties of polymers.
The environmental impact of 2-Ethylbenzonitrile has also been a topic of interest. Studies have shown that it is biodegradable under certain conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological footprint and ensure sustainable practices in its production and use.
From a structural perspective, 2-Ethylbenzonitrile exhibits interesting electronic properties due to the conjugation between the benzene ring and the nitrile group. This conjugation influences its reactivity in various chemical reactions, making it a versatile substrate for further functionalization. Recent computational studies have provided deeper insights into its electronic structure, paving the way for novel synthetic strategies.
In conclusion, 2-Ethylbenzonitrile (CAS No: 34136-59-9) is a multifaceted compound with wide-ranging applications across different industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, underscore its importance as a valuable tool in modern chemistry. As research continues to uncover new potentials for this compound, its role in driving innovation across various fields is expected to grow significantly.
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